molecular formula C14H17NO3 B14644945 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one CAS No. 53491-25-1

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one

Katalognummer: B14644945
CAS-Nummer: 53491-25-1
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: DUDPIYGWSSTBIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one is a chemical compound that belongs to the class of benzodioxane derivatives It is characterized by a piperidin-4-one core structure with a 2,3-dihydro-1,4-benzodioxin-2-ylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with piperidin-4-one under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the nitrogen atom of piperidin-4-one attacks the electrophilic carbon of the benzodioxin ring . The reaction is usually carried out in the presence of a base such as sodium carbonate in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

53491-25-1

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-one

InChI

InChI=1S/C14H17NO3/c16-11-5-7-15(8-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,12H,5-10H2

InChI-Schlüssel

DUDPIYGWSSTBIL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)CC2COC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.